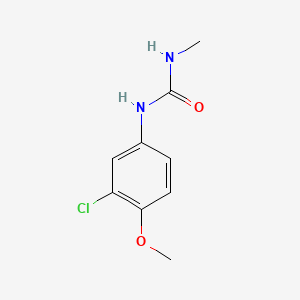

Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl-

Overview

Description

“Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-” is a chemical compound with the molecular formula C10H13ClN2O2 . It is also known as "(3-Chloro-4-methoxyphenyl)-N,N-dimethylurea" .

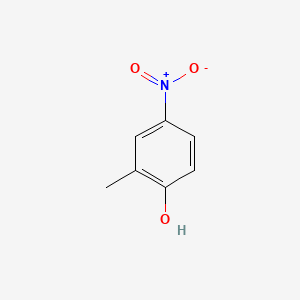

Molecular Structure Analysis

The molecular structure of “Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Chemical Reactions Analysis

While specific chemical reactions involving “Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-” are not available, it’s important to note that urea compounds can participate in a variety of chemical reactions. For example, they can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat .

Scientific Research Applications

Chemical Synthesis and Modifications

Urea derivatives, including N-(3-chloro-4-methoxyphenyl)-N'-methyl-urea, have been extensively studied for their potential in chemical synthesis and modifications. For instance, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea is used in directed lithiation reactions, yielding substituted products with high efficiency (Smith, El‐Hiti, & Alshammari, 2013). Moreover, studies on the synthesis of various urea derivatives demonstrate their potential in enzyme inhibition and anticancer activities (Mustafa, Perveen, & Khan, 2014).

Biological Activities and Plant Growth

Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, are used in plant morphogenesis studies due to their significant biological activities (Ricci & Bertoletti, 2009). Furthermore, research on N-nitro-N-(2,4,6-trichlorophenyl)-N'-2-methoxyphenyl Urea shows its role as a plant growth regulator and herbicide (Qiao, 2002).

Inhibitors in Agricultural Practices

Urea derivatives are also investigated for their role as inhibitors in agriculture, particularly in reducing nitrogen losses. For example, the urease inhibitor N-(n-butyl) thiophosphoric triamide (NBPT), when applied with urea, effectively reduces ammonia, nitrous oxide, and nitric oxide emissions, improving nitrogen use efficiency in crops (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).

Potential in Corrosion Inhibition

Research on the inhibition effect of certain urea derivatives in corrosion control highlights their application in protecting metal surfaces. Studies indicate that these compounds can act as effective inhibitors for mild steel corrosion in acidic solutions (Bahrami & Hosseini, 2012).

Environmental Impact and Degradation

Investigations into the environmental impact of urea derivatives include studies on their biodegradation and photodegradation. For example, methylene urea (MU), a slow-release fertilizer, has been studied for its biodegradation process using activated sludge, providing insights into environmentally friendly agricultural practices (Yang, Shi, Sun, Wang, & Feng, 2016).

properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHRNWZTCCNWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174873 | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

CAS RN |

20782-57-4 | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020782574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

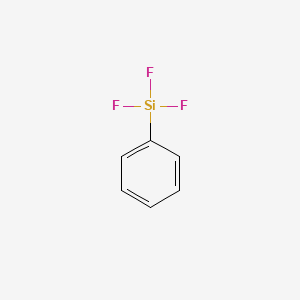

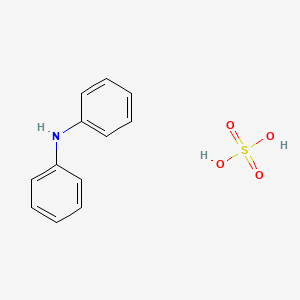

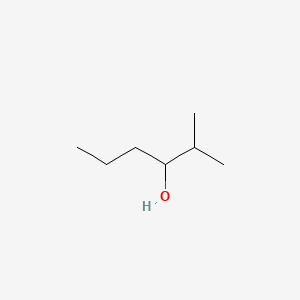

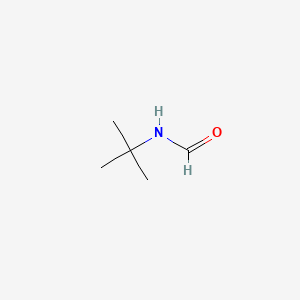

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

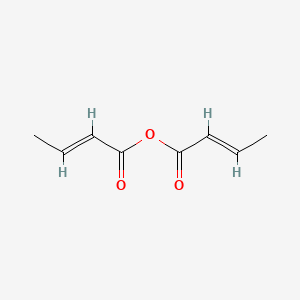

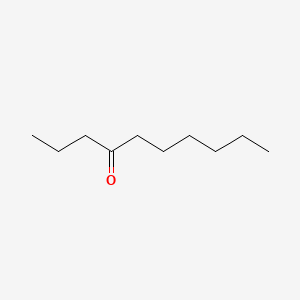

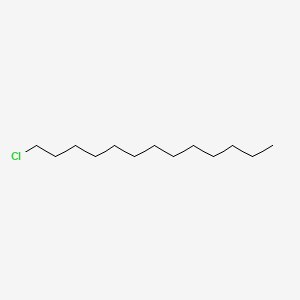

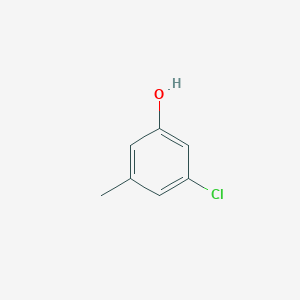

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.